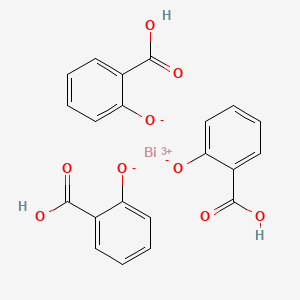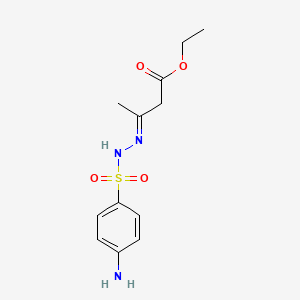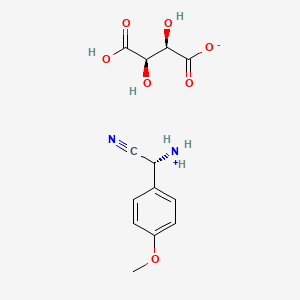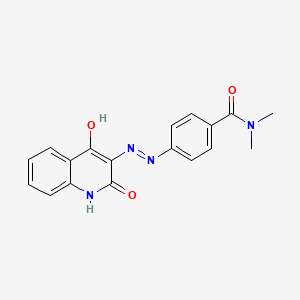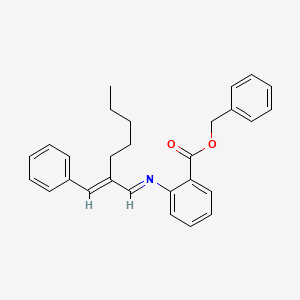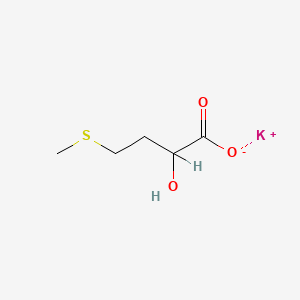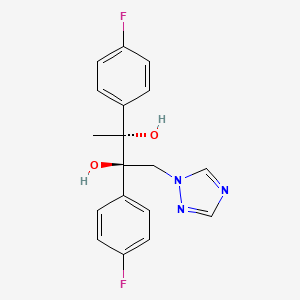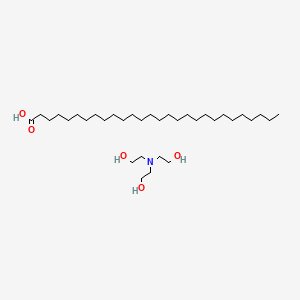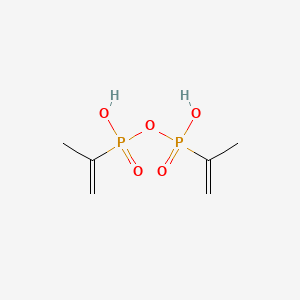
Diphosphonic acid, bis(1-methylethenyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of diphosphonic acid, bis(1-methylethenyl)- typically involves the reaction of appropriate phosphonic acid derivatives with 1-methylethenyl precursors under controlled conditions. One common method includes the use of phosphorus trichloride and 1-methylethenyl alcohol in the presence of a base to facilitate the formation of the desired diphosphonic acid .
Industrial Production Methods
Industrial production of diphosphonic acid, bis(1-methylethenyl)- often involves large-scale reactions using similar synthetic routes but optimized for higher yields and purity. The reaction conditions, such as temperature, pressure, and catalysts, are carefully controlled to ensure efficient production. The final product is typically purified through crystallization or distillation processes .
Analyse Des Réactions Chimiques
Types of Reactions
Diphosphonic acid, bis(1-methylethenyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding phosphonic acid derivatives.
Reduction: Reduction reactions can convert the phosphonic acid groups to phosphine derivatives.
Substitution: The 1-methylethenyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Substitution reactions may involve reagents like halogens or organometallic compounds.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphonic acid derivatives, while substitution reactions can produce a variety of functionalized diphosphonic acids .
Applications De Recherche Scientifique
Diphosphonic acid, bis(1-methylethenyl)- has several scientific research applications, including:
Chemistry: Used as a ligand in coordination chemistry and as a precursor for synthesizing other phosphorus-containing compounds.
Biology: Investigated for its potential role in inhibiting certain biological processes, such as bone resorption.
Medicine: Explored for its potential use in treating diseases related to bone metabolism, such as osteoporosis.
Industry: Utilized in the production of flame retardants, plasticizers, and other industrial chemicals
Mécanisme D'action
The mechanism of action of diphosphonic acid, bis(1-methylethenyl)- involves its interaction with specific molecular targets. In biological systems, it can inhibit enzymes involved in bone resorption by binding to calcium ions and preventing the breakdown of bone tissue. This action is similar to other bisphosphonates, which are known to inhibit osteoclast-mediated bone resorption .
Comparaison Avec Des Composés Similaires
Similar Compounds
Diphosphonic acid, bis(1-methylethyl)-: Similar in structure but with different alkyl groups.
Diphosphonic acid, bis(1-methylpropyl)-: Another variant with different alkyl groups.
Diphosphonic acid, bis(1-methylbutyl)-: Similar compound with longer alkyl chains.
Uniqueness
Diphosphonic acid, bis(1-methylethenyl)- is unique due to its specific 1-methylethenyl groups, which confer distinct chemical properties and reactivity. This uniqueness makes it suitable for specialized applications in various fields, including its potential use as a ligand in coordination chemistry and its role in inhibiting bone resorption .
Propriétés
Numéro CAS |
177570-73-9 |
|---|---|
Formule moléculaire |
C6H12O5P2 |
Poids moléculaire |
226.10 g/mol |
Nom IUPAC |
[hydroxy(prop-1-en-2-yl)phosphoryl]oxy-prop-1-en-2-ylphosphinic acid |
InChI |
InChI=1S/C6H12O5P2/c1-5(2)12(7,8)11-13(9,10)6(3)4/h1,3H2,2,4H3,(H,7,8)(H,9,10) |
Clé InChI |
SXOAILMFXPEWPE-UHFFFAOYSA-N |
SMILES canonique |
CC(=C)P(=O)(O)OP(=O)(C(=C)C)O |
Numéros CAS associés |
177570-74-0 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


